1-Methylsulfanyl-3-propylsulfanylpropane

Description

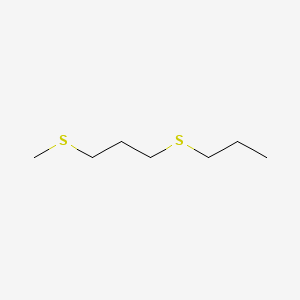

1-Methylsulfanyl-3-propylsulfanylpropane is an organosulfur compound with the IUPAC name 1-methylsulfanyl-3-(3-methylsulfanylpropylsulfanyl)propane. Its structure comprises a propane backbone substituted with two methylthio (-SMe) groups and a propylsulfanyl (-SPr) chain. The canonical SMILES representation is CSCCCSCCCSC, and its molecular formula is C₈H₁₈S₃, yielding a molecular weight of 218.42 g/mol . This compound belongs to the class of dialkyl sulfides, characterized by sulfur atoms bridging alkyl chains. Its structural complexity and sulfur-rich nature make it relevant in organic synthesis and materials science, particularly in crosslinking reactions or as a ligand precursor.

Properties

CAS No. |

117856-62-9 |

|---|---|

Molecular Formula |

C7H16S2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

1-methylsulfanyl-3-propylsulfanylpropane |

InChI |

InChI=1S/C7H16S2/c1-3-5-9-7-4-6-8-2/h3-7H2,1-2H3 |

InChI Key |

SOLAMIDAOIPYPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCCSC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 1-Methylsulfanyl-3-propylsulfanylpropane and analogous sulfides:

| Compound | Molecular Formula | Molecular Weight (g/mol) | SMILES | Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₁₈S₃ | 218.42 | CSCCCSCCCSC | Two methylthio, one propylsulfanyl |

| 1-(Methylsulfanyl)propane | C₄H₁₀S | 90.18 | CCSC | Single methylthio |

| Dimethyl sulfide | C₂H₆S | 62.13 | CSC | Two methylthio |

| Dipropyl sulfide | C₆H₁₄S | 118.24 | CCCSCCC | Two propylsulfanyl |

Key Observations :

- Chain Length and Complexity : The target compound features an extended propane chain with three sulfur atoms, distinguishing it from simpler sulfides like dimethyl sulfide (C₂H₆S) or 1-(methylsulfanyl)propane (C₄H₁₀S) .

Physicochemical Properties

While explicit data (e.g., boiling points, solubility) are absent in the provided evidence, trends can be inferred:

- Molecular Weight : The higher molecular weight (218.42 g/mol) compared to simpler sulfides (e.g., 90.18 g/mol for 1-(methylsulfanyl)propane) suggests a higher boiling point and viscosity .

- Solubility : The presence of multiple hydrophobic alkyl chains likely reduces water solubility, aligning with typical sulfide behavior. However, the sulfur atoms may confer mild polarity, enhancing solubility in polar aprotic solvents.

Q & A

Q. What are the optimal synthetic routes for 1-Methylsulfanyl-3-propylsulfanylpropane, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene click chemistry. For optimization:

- Vary reaction parameters (temperature, solvent polarity, catalyst concentration).

- Monitor progress via TLC or HPLC (e.g., using methods described for sulfonate analogs in USP protocols ).

- Characterize intermediates with H/C NMR to confirm regioselectivity and purity (>98% as per quality control standards ).

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use H NMR (δ 1.2–2.8 ppm for methyl/propyl-S groups) and FT-IR (C-S stretches at 600–700 cm).

- Crystallography : Employ SHELXL for refinement and ORTEP-3 for visualization of crystal packing and bond angles .

- Purity : Validate via HPLC with a di(ethylene glycol) methyl ether internal standard .

Advanced Research Questions

Q. What computational approaches are used to model the electronic structure and intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using Gaussian software (B3LYP/6-31G* basis set) to predict vibrational frequencies and HOMO-LUMO gaps .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water) to assess stability and aggregation behavior.

- Validation : Cross-check computational results with experimental X-ray data (e.g., bond lengths ±0.02 Å) .

Q. How can researchers analyze the compound’s stability under varying thermal and oxidative conditions?

- Methodological Answer :

- Thermal Analysis : Conduct TGA/DSC to determine decomposition thresholds (e.g., mass loss >5% at 150°C).

- Oxidative Stability : Use HPLC-MS to identify degradation products (e.g., sulfoxides or disulfides) under HO exposure .

- Kinetics : Apply Arrhenius modeling to predict shelf-life under accelerated aging conditions.

Q. How do researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer :

- Error Sources : Check for impurities (e.g., residual solvents via GC-MS) or crystal defects in X-ray data .

- Parameter Refinement : Adjust DFT functional (e.g., switch to M06-2X for better dispersion forces) .

- Collaborative Validation : Replicate experiments across labs and compare with analogous organosulfur compounds .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.